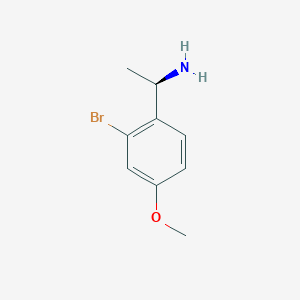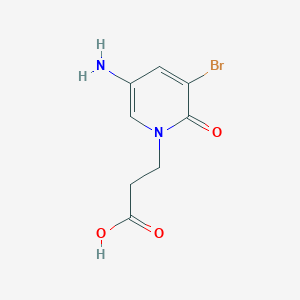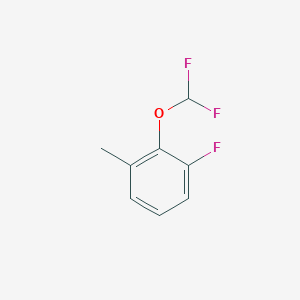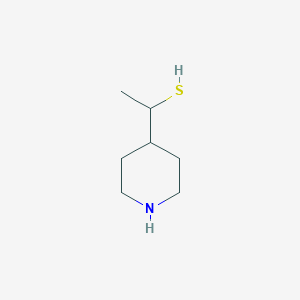![molecular formula C10H12N2O2S B15239992 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
The synthesis of 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of tert-butylamine, thioamide, and a suitable carboxylic acid derivative, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and acetic acid are often used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and thus affecting biochemical pathways. In medicinal applications, this inhibition can lead to the suppression of bacterial or fungal growth .
Comparison with Similar Compounds
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and have similar chemical properties.
Thiazole derivatives: These compounds contain the thiazole ring and are often used in similar applications.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-10(2,3)7-5-15-9-11-4-6(8(13)14)12(7)9/h4-5H,1-3H3,(H,13,14) |
InChI Key |
BWLOEBIFPPJLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15239938.png)


![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
![4-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239963.png)

![2-{1-[(Butan-2-yl)amino]propyl}phenol](/img/structure/B15239972.png)
![Benzoxazole, 2-[(difluoromethyl)thio]-](/img/structure/B15239973.png)


